N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0982261
InChI: InChI=1S/C15H16INO/c1-2-18-15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-10,17H,2,11H2,1H3
SMILES: CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)I
Molecular Formula: C15H16INO
Molecular Weight: 353.2 g/mol

N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine

CAS No.:

Cat. No.: VC0982261

Molecular Formula: C15H16INO

Molecular Weight: 353.2 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine -

Specification

Molecular Formula C15H16INO
Molecular Weight 353.2 g/mol
IUPAC Name N-[(4-ethoxyphenyl)methyl]-4-iodoaniline
Standard InChI InChI=1S/C15H16INO/c1-2-18-15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-10,17H,2,11H2,1H3
Standard InChI Key RFXRWCSVDIFZRZ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)I
Canonical SMILES CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)I

Introduction

Chemical Structure and Properties

N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine possesses a well-defined chemical structure that contributes to its distinctive properties and reactivity profile. This compound is characterized by a secondary amine group that connects two aromatic rings – a 4-ethoxybenzyl group and a 4-iodophenyl group.

Structural Characteristics

The molecular architecture of N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine features several key structural elements that define its chemical identity:

  • A secondary amine nitrogen that serves as the central connecting point

  • A 4-ethoxybenzyl group attached to the nitrogen atom

  • A 4-iodophenyl group also connected to the nitrogen atom

  • An ethoxy substituent positioned at the para position of one benzene ring

  • An iodine atom located at the para position of the other benzene ring

These structural features contribute to the compound's distinct chemical behavior and potential applications in various research contexts.

Physical and Chemical Properties

The physical and chemical properties of this compound are determined by its unique structural features:

PropertyValue/Description
Molecular FormulaC15H16INO
Molecular Weight353.2 g/mol
IUPAC NameN-[(4-ethoxyphenyl)methyl]-4-iodoaniline
InChIInChI=1S/C15H16INO/c1-2-18-15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-10,17H,2,11H2,1H3
AppearanceSolid (based on similar compounds)
SolubilityLikely soluble in organic solvents such as dichloromethane, toluene, and DMSO
PolarityModerately polar due to the nitrogen atom and ethoxy group
ReactivityReactive at the iodine position; capable of various substitution reactions

Synthesis Methods

Common Synthetic Routes

The synthesis of N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine typically involves a nucleophilic substitution reaction between 4-iodoaniline and 4-ethoxybenzyl chloride. This synthetic pathway proceeds through a straightforward mechanism where the amino group of 4-iodoaniline acts as a nucleophile, attacking the benzylic carbon of 4-ethoxybenzyl chloride.

The general reaction can be represented as:

4-iodoaniline + 4-ethoxybenzyl chloride → N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine + HCl

Reaction Conditions

The synthesis is typically conducted under specific reaction conditions to optimize yield and purity:

  • Base: The reaction requires the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen chloride generated during the reaction

  • Solvent: Common solvents include dichloromethane or toluene

  • Temperature: The reaction is often performed under reflux conditions to enhance reaction rates

  • Purification: The product is typically purified by recrystallization or column chromatography

Industrial Production Methods

For larger-scale production, more efficient and scalable processes may be employed:

  • Continuous flow reactors which provide better control over reaction parameters and potentially higher yields

  • The use of greener solvents and catalysts to improve environmental sustainability

  • Modified catalytic systems that enhance selectivity and reduce byproduct formation

These industrial methods aim to optimize efficiency while maintaining product quality and reducing environmental impact.

Chemical Reactivity

Types of Reactions

N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine can participate in various chemical transformations, primarily due to the reactivity of the iodine atom and the secondary amine group:

Substitution Reactions

The iodine atom on the aromatic ring is particularly susceptible to substitution reactions. This reactivity is similar to what has been observed in related compounds like 4-iodo-L-phenylalanine derivatives, which undergo palladium-catalyzed cross-coupling reactions . Common nucleophiles that can replace the iodine include various organic and inorganic nucleophiles.

Oxidation Reactions

The compound can undergo oxidation reactions, potentially forming quinone derivatives or other oxidized products. These reactions typically target the aromatic rings or the nitrogen atom.

Coupling Reactions

The iodophenyl group makes this compound suitable for various coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions can be used to introduce new carbon-carbon bonds at the position occupied by iodine, similar to the cross-coupling reactions observed with pinacolborane in related compounds .

Common Reagents and Conditions

Different types of reactions require specific reagents and conditions:

Reaction TypeCommon ReagentsTypical Conditions
Nucleophilic SubstitutionSodium azide, potassium cyanide, organometallic reagentsPolar aprotic solvents (DMSO, acetonitrile), moderate temperatures
Palladium-Catalyzed CouplingBoronic acids, alkenes, alkynes, Pd catalysts (e.g., [PdCl2(PPh3)2], [PdCl2(dppf)])Base (K2CO3, Et3N), organic solvents, elevated temperatures
OxidationPotassium permanganate, chromium trioxide, hydrogen peroxideAcidic or basic conditions, varying temperatures

The selection of specific reagents and conditions depends on the desired transformation and the functional groups present in the reaction partners .

Applications in Scientific Research

Organic Synthesis

N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine serves as a valuable building block in organic synthesis for several reasons:

These features make it particularly useful in multistep synthetic sequences leading to compounds with specific structural requirements.

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications in:

  • Serving as an intermediate in the synthesis of pharmaceutically active compounds

  • Development of imaging agents due to the iodine atom

  • Creation of biologically active molecules that target specific receptors

  • Design of compounds with improved pharmacokinetic properties

The presence of the iodine atom is particularly valuable as it can be exchanged for other groups to modify the biological activity or binding properties of the resulting compounds.

Material Science

The compound shows promise in material science applications:

  • Incorporation into polymers to impart specific properties

  • Development of functional materials with tailored electronic characteristics

  • Creation of materials with halogen bonding capabilities

  • Synthesis of precursors for nanomaterials with specialized functions

The aromatic rings and substituents provide opportunities for π-π stacking and other intermolecular interactions that can influence material properties.

Biological Studies

Research suggests that N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine may exhibit biological activities including:

  • Potential antimicrobial properties

  • Possible anticancer activities

  • Interactions with specific biological targets

  • Structure-activity relationships valuable for drug discovery

Further investigations into these potential biological activities could reveal new therapeutic applications for this compound or its derivatives.

Mechanism of Action

Molecular Interactions

The biological activity of N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine likely stems from its ability to interact with specific molecular targets through:

  • Halogen bonding via the iodine atom

  • Hydrogen bonding through the secondary amine

  • Hydrophobic interactions through the aromatic rings

  • π-stacking with aromatic amino acid residues in proteins

These molecular interactions contribute to the compound's ability to bind to specific receptors or enzymes, potentially leading to biological effects.

Structure-Activity Relationships

The structure-activity relationships of N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine can be understood by examining how structural modifications affect its biological activity:

Understanding these relationships is crucial for designing derivatives with enhanced biological activities or specific target selectivity.

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine:

CompoundStructural DifferenceMolecular Weight
N-(4-methoxybenzyl)-4-iodoanilineMethoxy instead of ethoxy group339.2 g/mol (est.)
N-(4-ethoxybenzyl)-2-iodoanilineIodine in ortho position353.2 g/mol
N-(4-ethoxybenzyl)-4-bromoanilineBromine instead of iodine306.2 g/mol (est.)
4-iodo-N-[(4-iodophenyl)diazenyl]anilineContains diazenyl group and two iodine atoms449.0 g/mol

These structural analogs may exhibit similar reactivity patterns but with distinct differences due to their specific structural features.

Reactivity Comparisons

The reactivity of N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine compared to its analogs reveals important structure-reactivity relationships:

  • Compounds with iodine typically show higher reactivity in substitution reactions compared to those with bromine

  • The position of iodine (para vs. ortho) affects both reactivity and product distribution

  • The nature of the alkoxy group (ethoxy vs. methoxy) influences electronic properties

  • The presence of additional functional groups like diazenyl can significantly alter chemical behavior

These comparisons provide valuable insights for predicting the behavior of these compounds in various chemical transformations.

Unique Features

N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine possesses unique features that distinguish it from related compounds:

These unique features contribute to the compound's value in various scientific contexts.

Future Research Directions

Synthetic Methodology Development

Future research might focus on developing improved synthetic methods for N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine:

  • Exploration of catalytic systems for more efficient synthesis

  • Development of environmentally friendly approaches

  • Investigation of one-pot synthetic routes

  • Application of flow chemistry techniques for scalable production

Drawing inspiration from the synthesis of 4-borono-L-phenylalanine using palladium-catalyzed cross-coupling reactions , similar approaches could be optimized for this compound.

Structure Modification Studies

Systematic modification of the compound's structure could lead to derivatives with enhanced properties:

  • Variation of the alkoxy group to tune lipophilicity

  • Replacement of iodine with other halogens or functional groups

  • Introduction of additional substituents on either aromatic ring

  • Modification of the linking nitrogen to alter conformational flexibility

These modifications could generate a library of compounds with diverse properties for structure-activity relationship studies.

Application Exploration

The potential applications of N-(4-ethoxybenzyl)-N-(4-iodophenyl)amine warrant further investigation:

  • Screening for biological activity against various targets

  • Evaluation as a building block for pharmaceutical development

  • Assessment of its utility in advanced materials

  • Investigation of its potential as a chemical probe for biological systems

Expanding the application scope would enhance the compound's value in scientific research.

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